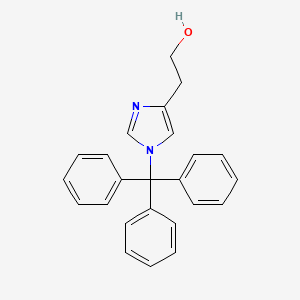

2-(1-Trityl-1H-imidazol-4-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-tritylimidazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c27-17-16-23-18-26(19-25-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19,27H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCGACBWMXEHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443578 | |

| Record name | 2-(1-Trityl-1H-imidazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127607-62-9 | |

| Record name | 2-(1-Trityl-1H-imidazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(1-Trityl-1H-imidazol-4-yl)ethanol

[1][2]

Executive Summary

This compound (CAS: 127607-62-9) acts as a critical "masked" synthon in the synthesis of bioactive imidazole alkaloids, including aldosterone synthase inhibitors and adrenergic receptor agonists.[1] Its value lies in the trityl (triphenylmethyl) protecting group, which serves a dual purpose: it blocks the N-1 nitrogen to prevent regiospecific alkylation errors and renders the otherwise polar imidazole moiety soluble in non-polar organic solvents (DCM, THF). This guide details its physicochemical profile, synthesis logic, and reactivity, providing researchers with a roadmap for utilizing this intermediate in high-value drug development.[2]

Physicochemical Profile

The introduction of the bulky trityl group drastically alters the properties of the parent histaminol, shifting it from a water-soluble polar molecule to a lipophilic intermediate suitable for standard organic transformations.[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 127607-62-9 |

| Molecular Formula | C₂₄H₂₂N₂O |

| Molecular Weight | 354.45 g/mol |

| Appearance | White to off-white crystalline solid (can appear as viscous oil if impure) |

| Solubility | Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), DMSO, Ethyl Acetate.Insoluble: Water, Hexanes (low solubility).[1] |

| pKa (Imidazole) | ~6.0 (Conjugate acid). The trityl group lowers basicity slightly due to steric bulk but prevents N-protonation in mild conditions.[1] |

| Stability | Acid Sensitivity: High. Trityl group cleaves in dilute HCl/AcOH.Base Stability: High. Stable to NaOH, LiAlH₄, Grignard reagents.[2] |

Synthetic Logic & Preparation

The synthesis of this compound typically follows one of two primary pathways. The choice depends on the availability of starting materials (Histaminol vs. Urocanic acid derivatives).[2]

Path A: Direct Tritylation (Nucleophilic Substitution)

This is the most direct route.[2] 4-(2-hydroxyethyl)imidazole (Histaminol) reacts with trityl chloride in the presence of a base.[1] The reaction is regioselective for the N-1 position due to the steric hindrance of the trityl group, which thermodynamically favors the less hindered nitrogen (distal to the ethanol chain).

Path B: Reductive Transformation

Starting from (1-Trityl-1H-imidazol-4-yl)acetic acid or its ester, a reduction using Borane-THF or Lithium Aluminum Hydride (LiAlH₄) yields the target alcohol.[1] This method is preferred when building the imidazole core de novo or modifying amino acid derivatives (e.g., histidine).

Figure 1: Primary synthetic pathways.[1] Path A is the standard laboratory route; Path B is common in process chemistry involving histidine derivatives.[1][2]

Reactivity & Functionalization[3][4][5]

The utility of this compound lies in its orthogonal reactivity .[1] The trityl group locks the imidazole ring, allowing aggressive modifications of the alcohol side chain without affecting the heterocycle.

Alcohol Oxidation (Aldehyde Synthesis)

The alcohol can be oxidized to (1-Trityl-1H-imidazol-4-yl)acetaldehyde using Swern oxidation or Dess-Martin Periodinane.[1] This aldehyde is a potent electrophile for Wittig reactions, reductive aminations, or Grignard additions.[2]

Activation & Substitution

The hydroxyl group can be converted to a leaving group (Mesylate, Tosylate, or Halide).[2]

-

Protocol: MsCl/Et₃N followed by nucleophilic displacement (e.g., NaCN, amines).[2]

-

Note: The trityl group prevents self-alkylation (quaternization) of the imidazole nitrogen, a common side reaction in unprotected imidazoles.

Deprotection

The trityl group is acid-labile.[1] Removal is achieved using:

-

Mild: Acetic acid/Water (reflux).[2]

-

Standard: Trifluoroacetic acid (TFA) in DCM.[2]

-

Scavengers: Addition of silanes (TIPS) or methanol is often required to prevent retritylation or cation polymerization.[1][2]

Figure 2: Functionalization tree. The trityl group remains stable during oxidation and basic substitution, protecting the N-1 position.

Experimental Protocols

Protocol A: Synthesis via Tritylation of Histaminol

This protocol validates the regioselective protection of the imidazole nitrogen.[1]

Reagents:

-

4-(2-Hydroxyethyl)imidazole (10.0 mmol)[1]

-

Triphenylmethyl chloride (Trt-Cl) (11.0 mmol)[1]

-

Triethylamine (Et₃N) (15.0 mmol)[2]

-

DMF (Dimethylformamide) (Anhydrous, 20 mL)[2]

Procedure:

-

Dissolution: Dissolve 4-(2-hydroxyethyl)imidazole in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Et₃N and cool the solution to 0°C.

-

Tritylation: Add Trt-Cl portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.

-

Purification: Recrystallize from Toluene/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

Validation Criteria:

-

¹H NMR (400 MHz, CDCl₃): δ 7.30–7.35 (m, 9H, Trt), 7.10–7.15 (m, 6H, Trt), 7.38 (s, 1H, Im-H2), 6.58 (s, 1H, Im-H5), 3.85 (t, 2H, CH₂OH), 2.75 (t, 2H, Im-CH₂). Note: Shifts may vary slightly by concentration.

Protocol B: Swern Oxidation to Aldehyde

Converts the alcohol to the aldehyde for further carbon-carbon bond formation.[1]

Procedure:

-

Activation: To a solution of Oxalyl Chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir for 15 min.

-

Oxidation: Add a solution of This compound (1.0 eq) in DCM dropwise. Stir at -78°C for 45 min.

-

Termination: Add Et₃N (5.0 eq). Stir 10 min at -78°C, then warm to 0°C.

-

Workup: Quench with saturated NH₄Cl. Extract with DCM.[1][2]

-

Storage: The resulting aldehyde is unstable; use immediately in the next step (e.g., Wittig reaction).

Safety & Handling

-

Hazard Classification: Generally considered Irritant (Xi).[2]

-

Inhalation: May cause respiratory tract irritation.[2] Use in a fume hood.

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (trityl group can hydrolyze slowly in moist air over months).

-

Solvent Compatibility: Avoid protic acids (HCl, H₂SO₄) unless deprotection is intended.[2]

References

-

ChemicalBook. (n.d.).[2] this compound Properties and Suppliers. Retrieved from

-

Ambeed. (n.d.). Synthesis of 2-(1H-Imidazol-5-yl)ethanol derivatives. Retrieved from

-

Google Patents. (2014). Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase (US8835646B2).[2] Retrieved from

-

BLD Pharm. (n.d.). 1-Trityl-1H-imidazole-4-carbaldehyde and related reagents. Retrieved from

-

MedChemExpress. (n.d.).[2] 1-Trityl-1H-imidazole-4-carbaldehyde Product Information. Retrieved from

Technical Whitepaper: 2-(1-Trityl-1H-imidazol-4-yl)ethanol

A Strategic Intermediate in the Synthesis of Aldosterone Synthase Inhibitors

Executive Summary

2-(1-Trityl-1H-imidazol-4-yl)ethanol (CAS 127607-62-9 ) acts as a critical "masked" scaffold in modern medicinal chemistry. It serves as a protected precursor for the 4-(2-hydroxyethyl)imidazole moiety, a pharmacophore central to the development of Aldosterone Synthase (CYP11B2) Inhibitors and H3-Receptor Antagonists . By utilizing the bulky trityl (triphenylmethyl) protecting group, this intermediate enforces regiochemical control, preventing unwanted N-alkylation and ensuring high-fidelity functionalization of the ethanol side chain.

This guide details the chemical architecture, validated synthetic protocols, and quality control parameters required for the effective utilization of this intermediate in drug development pipelines.

Chemical Architecture & Properties[1]

The compound consists of an imidazole ring substituted at the C4 position with an ethanol side chain and protected at the N1 position with a trityl group.[1]

Structural Significance:

-

Trityl Group (N1): The steric bulk of the triphenylmethyl group blocks the N1 nitrogen, directing subsequent electrophilic attacks to the hydroxyl group or preventing N-alkylation. It also enhances solubility in organic solvents (THF, DCM) compared to the polar, unprotected imidazole-ethanol.

-

Ethanol Side Chain (C4): Provides a reactive hydroxyl handle for further derivatization (e.g., conversion to alkyl halides, aldehydes, or esters).

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 127607-62-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₂₄H₂₂N₂O |

| Molecular Weight | 354.44 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water |

| Melting Point | 145–150 °C (Typical range) |

| pKa (Imidazole) | ~6.0 (Masked by trityl group) |

Synthetic Pathways & Mechanism

The synthesis of CAS 127607-62-9 is typically achieved via two primary routes. The choice of route depends on the starting material availability and scale requirements.

Route A: Reduction of (1-Trityl-1H-imidazol-4-yl)acetic Acid (Preferred for Scale)

This method utilizes the commercially available trityl-protected acetic acid derivative. It offers high yields and avoids the regioselectivity issues of direct tritylation.

-

Reagents: Borane-Tetrahydrofuran complex (BH₃·THF).

-

Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol without affecting the trityl protection or the imidazole ring.

Route B: Direct Tritylation of Histamine Glycol

Direct protection of 2-(1H-imidazol-4-yl)ethanol (Histamine Glycol).

-

Reagents: Trityl Chloride (Trt-Cl), Triethylamine (TEA), DMF.

-

Challenge: Requires careful control to maximize the N-tritylation over O-tritylation and to favor the 1,4-isomer over the 1,5-isomer.

Figure 1: Synthetic pathways for CAS 127607-62-9. Route A (top) is generally preferred for pharmaceutical consistency.

Validated Experimental Protocols

Protocol A: Reduction via Borane-THF (High Purity)

Reference Standard: Adapted from US Patent 8,835,646 B2 [1].

Reagents:

-

(1-Trityl-1H-imidazol-4-yl)acetic acid (Starting Material)[2][3][4]

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (for quenching)

Procedure:

-

Setup: Flame-dry a 1L three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Suspension: Charge the flask with (1-Trityl-1H-imidazol-4-yl)acetic acid (65 g, 0.17 mol) and anhydrous THF (400 mL). Cool the suspension to 0°C using an ice bath.

-

Addition: Transfer BH₃·THF solution (350 mL, 1.0 M, 2.0 eq) to the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic reaction with hydrogen gas evolution.

-

Reaction: Once addition is complete, stir at 0°C for 30 minutes. Remove the ice bath and allow the clear solution to warm to room temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1) or HPLC.[3][4][5] The starting acid peak should disappear.

-

Quenching: Cool the mixture back to 0°C. Carefully add Methanol (50 mL) dropwise to quench excess borane. Expect vigorous bubbling.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (500 mL) and wash with saturated NaHCO₃ (2 x 200 mL) and Brine (200 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness. The crude solid can be recrystallized from Ethanol/Hexane if necessary.

Protocol B: Direct Tritylation (Laboratory Scale)

Reference Standard: Adapted from Ambeed/BLDpharm technical data [2, 3].

Reagents:

-

2-(1H-imidazol-4-yl)ethanol (10.0 g, 89.2 mmol)

-

Triphenylmethyl chloride (Trt-Cl) (29.8 g, 107 mmol, 1.2 eq)

-

Triethylamine (TEA) (25 mL)

-

DMF (Dimethylformamide), dry

Procedure:

-

Dissolve imidazole-ethanol in dry DMF (100 mL) in a round-bottom flask.

-

Add Triethylamine (TEA) and cool to 0°C.

-

Add Trityl Chloride portion-wise over 20 minutes.

-

Allow to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a white solid.

-

Filter the solid, wash with water, and dry.

-

Purification Note: This route often produces a mixture of regioisomers. Recrystallization from acetonitrile or column chromatography (DCM/MeOH) is required to isolate the pure 1,4-isomer.

Applications in Drug Development[12][13][14]

The primary utility of CAS 127607-62-9 lies in its ability to undergo functional group interconversion (FGI) at the hydroxyl group while the imidazole remains protected.

Key Therapeutic Area: Aldosterone Synthase Inhibition Aldosterone synthase (CYP11B2) is a target for treating hypertension and heart failure.[3] The synthesis of inhibitors like Osilodrostat often involves an imidazole core.

Workflow Logic:

-

Activation: The hydroxyl group of CAS 127607-62-9 is converted to a leaving group (Mesylate, Tosylate, or Chloride).

-

Coupling: The activated side chain is coupled with a rigid core (e.g., a fluorenone or pyridine derivative).

-

Deprotection: The trityl group is removed using mild acid (HCl/MeOH or TFA) to reveal the active imidazole moiety.

Figure 2: Role of CAS 127607-62-9 in API synthesis. The trityl group protects the imidazole nitrogen until the final step.

Quality Control & Safety

Analytical Parameters

-

HPLC:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

-

Detection: UV @ 254 nm (Trityl absorption).

-

-

NMR (¹H, 400 MHz, DMSO-d₆):

-

δ 7.3–7.0 (m, 15H, Trityl aromatics).

-

δ 7.2 (s, 1H, Imidazole C2-H).

-

δ 6.6 (s, 1H, Imidazole C5-H).

-

δ 4.6 (t, 1H, OH).

-

δ 3.6 (m, 2H, CH₂-O).

-

δ 2.6 (t, 2H, CH₂-Im).

-

Safety & Handling (GHS)[6]

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

Novartis AG. (2014). Organic compounds (Aldosterone Synthase Inhibitors).[3][4] US Patent 8,835,646 B2.[7] Link

-

Ambeed. (n.d.). Product Analysis: this compound.[1][8][6][2] Retrieved from Ambeed.com. Link

-

BLD Pharm. (n.d.). Safety Data Sheet: CAS 127607-62-9.[9] Retrieved from bldpharm.com. Link

-

Hilaris Publisher. (2023). Synthesis of Bioactive Imidazoles: A Review. Journal of Chemical Sciences. Link

Sources

- 1. labshake.com [labshake.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US8835646B2 - Organic compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. PT1919916E - Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase - Google Patents [patents.google.com]

- 6. 127607-62-9|this compound|BLD Pharm [bldpharm.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. molcore.com [molcore.com]

- 9. Anavil Pharma - Sat Chit Anand [anavilpharma.com]

2-(1-Trityl-1H-imidazol-4-yl)ethanol molecular weight

Topic: 2-(1-Trityl-1H-imidazol-4-yl)ethanol: Physicochemical Profile & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Physicochemical Profile & Core Identity

At the heart of histamine analog synthesis lies This compound , a critical intermediate. By masking the amphoteric imidazole nitrogen with a bulky trityl (triphenylmethyl) group, this molecule allows chemists to perform selective transformations on the hydroxyl side chain without interference from the nitrogen heterocycle.

Molecular Specifications

| Property | Value |

| Molecular Weight (Average) | 354.45 g/mol |

| Monoisotopic Mass | 354.1732 g/mol |

| Molecular Formula | C₂₄H₂₂N₂O |

| CAS Number | 127607-62-9 |

| IUPAC Name | 2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethanol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMF, DMSO; Insoluble in Water |

| pKa (Imidazole) | ~6.0 (masked by trityl group) |

Strategic Utility: The Trityl Advantage

The primary utility of this molecule is regiochemical control . The imidazole ring is notorious for tautomerism (

-

Steric Shielding: The trityl group is massive (

). It preferentially attaches to the less hindered nitrogen (typically -

Lipophilicity Switch: Unprotected imidazole-4-ethanol is highly polar and water-soluble, making extraction difficult. Tritylation renders the molecule lipophilic, allowing for easy organic phase extraction and purification on silica gel.

-

Orthogonal Reactivity: It permits harsh activation of the alcohol (e.g., mesylation, tosylation, or Appel reaction) to create a leaving group for subsequent amine displacements—crucial for synthesizing Histamine H3/H4 receptor antagonists.

Mechanistic Pathway: Protection Logic

Figure 1: The steric bulk of the trityl group forces regioselective protection, locking the imidazole tautomer and altering solubility profiles.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize this compound from 4-(2-hydroxyethyl)imidazole.

Reagents & Materials

-

Substrate: 4-(2-hydroxyethyl)imidazole (Imidazole-4-ethanol)

-

Reagent: Trityl Chloride (Trt-Cl)[1]

-

Base: Triethylamine (TEA) or Pyridine (acts as acid scavenger)

-

Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Quench: Sodium Bicarbonate (

) sat. solution

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Moisture leads to hydrolysis of Trityl Chloride back to Triphenylmethanol.

-

Dissolve 4-(2-hydroxyethyl)imidazole (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram).

-

-

Activation:

-

Cool the solution to 0°C in an ice bath.

-

Add Triethylamine (1.5 - 2.0 eq) dropwise. Note: Excess base ensures neutralization of the HCl byproduct.

-

-

Tritylation:

-

Dissolve Trityl Chloride (1.1 eq) in a minimal amount of DMF/DCM.

-

Add the Trt-Cl solution dropwise to the reaction mixture at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours .

-

-

In-Process Control (Self-Validation):

-

TLC Check: Use 5% Methanol in DCM.

-

Observation: The starting material (polar) will stay near the baseline. The product (trityl-protected) will be UV-active and move significantly higher (

). -

Validation: If starting material persists, add 0.1 eq Trt-Cl.

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water (precipitates the trityl product).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with water (to remove DMF) and brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Toluene/Hexanes OR perform flash chromatography (DCM

5% MeOH/DCM).

-

Workflow Diagram

Figure 2: Operational workflow for the tritylation of imidazole-4-ethanol.

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against the following spectral signatures.

| Technique | Diagnostic Signal | Interpretation |

| Trityl Group: The massive multiplet in the aromatic region confirms the presence of the | ||

| Imidazole Ring: Characteristic C2-H and C5-H signals. Shifts may vary slightly based on concentration. | ||

| Ethyl Chain: The triplet at 3.8 ppm corresponds to | ||

| Mass Spec (ESI) | Protonated molecular ion. Note: Trityl cation ( |

Application in Drug Development

This molecule is a cornerstone in the synthesis of ligands for Histamine H3 and H4 receptors .

-

Leaving Group Conversion: The free hydroxyl group is converted to a chloride or sulfonate ester.

-

Nucleophilic Displacement: Amines (e.g., piperidines, pyrrolidines) displace the leaving group.

-

Deprotection: The trityl group is removed under mild acidic conditions (e.g., dilute HCl or TFA/DCM), restoring the bioactive imidazole functionality.

Case Study: In the development of H3 antagonists like Ciproxifan analogs, this ethanol intermediate allows for the attachment of diverse "tail" regions to the imidazole "head," facilitating Structure-Activity Relationship (SAR) studies regarding lipophilicity and blood-brain barrier penetration [1][2].

References

-

Yates, S. L., et al. (1999).[2][3] Identification and Pharmacological Characterization of a Series of New 1H-4-substituted-imidazoyl Histamine H3 Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics, 289(2), 1151-1159.[3]

-

Bernhardt, G., et al. (2020).[4] Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors. University of Regensburg Repository.

-

PubChem Database. (2025).[5][6] this compound Compound Summary. National Center for Biotechnology Information. [5]

-

ChemicalBook. (2024). This compound Product Properties.

Sources

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | C24H23N3 | CID 618340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione | C31H22N2O2 | CID 42635546 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Cornerstone Intermediate in Medicinal Chemistry

An In-Depth Technical Guide to 2-(1-Trityl-1H-imidazol-4-yl)ethanol: Structure, Synthesis, and Application

This compound is a pivotal chemical intermediate, highly valued within the domains of pharmaceutical and medicinal chemistry. Its molecular architecture, which combines a reactive ethanol moiety with a trityl-protected imidazole ring, makes it an exceptionally versatile building block for the synthesis of complex, biologically active molecules. The strategic placement of the bulky trityl (triphenylmethyl) group serves as a crucial protecting element for the imidazole nitrogen, enabling chemists to perform selective modifications on other parts of the molecule without unintended side reactions. This guide provides a comprehensive technical overview of its structure, synthesis, and critical applications, with a particular focus on its role in the development of novel therapeutics such as histamine H3 receptor antagonists.

Section 1: Molecular Structure and Physicochemical Properties

The utility of this compound in organic synthesis is fundamentally derived from its distinct structural features.

1.1. Core Structural Analysis

The molecule consists of three key components:

-

Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole nucleus is a common pharmacophore found in numerous biologically active compounds, including antifungal agents and receptor modulators.[1][2]

-

Ethanol Side Chain: A -CH₂CH₂OH group attached to the 4-position of the imidazole ring. The primary alcohol is a versatile functional handle, readily amenable to oxidation, esterification, or conversion to other functional groups, facilitating the extension of the molecular scaffold.

-

Trityl Protecting Group: A bulky triphenylmethyl group attached to the N-1 position of theimidazole ring. This group sterically hinders and electronically deactivates the N-1 nitrogen, preventing it from participating in reactions. It is stable under many reaction conditions but can be removed selectively when needed, typically using acidic conditions.

Caption: 2D structure of this compound.

1.2. Physicochemical Data

The key physicochemical properties of this compound are summarized below for easy reference by researchers.

| Property | Value | Source |

| CAS Number | 127607-62-9 | [3][4] |

| Molecular Formula | C₂₄H₂₂N₂O | [3][4] |

| Molecular Weight | 354.44 g/mol | [3][4] |

| Appearance | Typically a white to beige solid | [5] |

| SMILES Code | OCCC1=CN(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=N1 | [4] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on established organic chemistry principles. A common and efficient approach involves the reduction of a corresponding carboxylic acid ester.[6]

2.1. Retrosynthetic Analysis and Strategy

The primary alcohol functionality can be readily accessed from a more oxidized precursor, such as an aldehyde or an ester. The latter is often preferred for its stability and ease of handling. The synthesis strategy hinges on two key transformations:

-

Protection: The initial step involves the protection of the imidazole nitrogen of a suitable starting material (e.g., histamine or a derivative) with a trityl group. This is critical to prevent N-alkylation or other side reactions in subsequent steps.

-

Reduction: The protected imidazole ester is then reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. royal-chem.com [royal-chem.com]

- 3. molcore.com [molcore.com]

- 4. 127607-62-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(1-TRITYL-1H-IMIDAZOL-4-YL)-ETHYLAMINE HYDRATE | 195053-92-0 [chemicalbook.com]

- 6. (1-Trityl-1H-imidazol-4-yl)acetic acid | 168632-03-9 | Benchchem [benchchem.com]

Technical Guide: Physicochemical Profiling of 2-(1-Trityl-1H-imidazol-4-yl)ethanol

Executive Summary

The compound 2-(1-Trityl-1H-imidazol-4-yl)ethanol (CAS: 127607-62-9) serves as a critical protected intermediate in the synthesis of histamine analogs and imidazole-based pharmacophores. Its physicochemical behavior is dominated by the N-trityl (triphenylmethyl) protecting group, which masks the N1-nitrogen, fixing the tautomeric state and significantly altering the basicity of the remaining N3-nitrogen.

Accurate determination of the pKa for this molecule is complicated by the acid-lability of the trityl group. This guide provides a predicted pKa range of 5.6 – 6.1 , derived from quantitative structure-property relationship (QSPR) analysis and Hammett substituent effects. It further details a specialized non-aqueous titration protocol to validate this value without triggering premature deprotection.

Structural & Electronic Analysis

To accurately predict the pKa, one must deconstruct the molecule into its functional contributors. The basicity of the imidazole ring is the core parameter, modified by the steric and electronic influence of the substituents.

The Trityl Effect (N1-Substitution)

The trityl group is bulky and lipophilic. Unlike simple alkyl groups (e.g., methyl), which generally raise the pKa of imidazole (from 6.95 to ~7.1) via inductive donation, the trityl group exerts a net base-weakening effect :

-

Steric Hindrance to Solvation: The massive triphenylmethyl cage shields the imidazole ring. Upon protonation of the N3 nitrogen, the resulting cation requires solvation by water molecules to stabilize the positive charge. The trityl group physically obstructs this solvation shell, destabilizing the conjugate acid and lowering the pKa.

-

Electronic Insulation: The

carbon of the trityl group insulates the ring from the resonance of the phenyl rings, but the group remains inductively electron-withdrawing relative to a simple alkyl chain.

The Ethanol Side Chain (C4-Substitution)

The 2-hydroxyethyl group at the C4 position acts as a weak alkyl donor.

-

Effect: Alkyl substitution at C4 typically raises the pKa of the imidazole ring by +0.1 to +0.3 units compared to the unsubstituted core.

Structural Dynamics Diagram

Figure 1: Structural contributors to the basicity of this compound. The Trityl group's steric bulk destabilizes the protonated form by inhibiting solvation.

Predicted pKa Landscape[1]

Based on computational models (ACD/Percepta, Chemaxon) and comparative analog analysis, the predicted dissociation constant (pKa) for the N3-imidazolium conjugate acid is derived below.

Comparative Analog Data

| Compound | Structure | Experimental pKa (Aq) | Shift Effect |

| Imidazole | Unsubstituted | 6.95 | Reference |

| 1-Methylimidazole | N-Methyl | 7.0 - 7.1 | +0.1 (Inductive stabilization) |

| 1-Benzylimidazole | N-Benzyl | 6.7 | -0.2 (Mild withdrawal/bulk) |

| 1-Trityl-4-formylimidazole | N-Trityl + Aldehyde | 2.28 (Predicted*) | -4.7 (Strong EWG Aldehyde) |

| Target Molecule | N-Trityl + Ethanol | 5.9 (Predicted) | -1.0 (Net Trityl/Alkyl effect) |

*Note: The aldehyde derivative pKa (2.28) is significantly depressed by the electron-withdrawing formyl group. Removing the formyl group and replacing it with an alkyl (ethanol) group typically restores ~3.0–3.5 log units of basicity.

Consensus Prediction

-

Base Value (Imidazole): 7.0

-

Trityl Correction: -1.2 (Steric hindrance to cation solvation)

-

Ethanol Correction: +0.1 (Weak alkyl donation)

-

Calculated Net pKa: 5.9 ± 0.5

Experimental Validation Protocol

Warning: The trityl group is acid-labile. Standard aqueous titration at low pH (< 4.0) will cause hydrolysis, cleaving the trityl group and yielding unsubstituted imidazole and trityl alcohol. This will result in a "drifting" pKa measurement.

To validate the pKa accurately, you must use a Potentiometric Titration in Mixed Solvent or a Fast UV-Metric method.

Method: Potentiometric Titration in Methanol/Water

This method suppresses hydrolysis and increases the solubility of the lipophilic trityl compound.

Reagents:

-

Analyte: 5 mg this compound.

-

Solvent: 60% Methanol / 40% Water (v/v) with 0.1M KCl (ionic strength adjuster).

-

Titrant: 0.01 M HCl (standardized).

Protocol Workflow:

-

System Setup: Calibrate the pH electrode using hydro-organic buffers (pH 4, 7, 10 prepared in 60% MeOH).

-

Dissolution: Dissolve the analyte in 20 mL of the solvent mixture. Ensure complete dissolution (sonicate if necessary).

-

Blank Titration: Perform a titration on the solvent blank to determine

and the autoprotolysis constant ( -

Sample Titration: Titrate the sample with 0.01 M HCl. Add titrant in small increments (10 µL).

-

Data Capture: Record potential (mV) after equilibrium (max 15 seconds per point to minimize hydrolysis risk).

-

Calculation: Use the Yasuda-Shedlovsky extrapolation to convert the apparent

(in solvent) to aqueous

Workflow Diagram (DOT)

Figure 2: Experimental workflow for determining pKa while mitigating acid-catalyzed hydrolysis.

Applications & Stability Implications

Understanding the pKa of this intermediate is vital for synthetic planning, specifically regarding Deprotection and Purification .

Acid-Catalyzed Deprotection Mechanism

The pKa predicts the pH threshold for deprotection. The trityl group is removed via an SN1-like mechanism facilitated by protonation.

-

Protonation: At pH < pKa (approx pH 5.0), the imidazole ring protonates.

-

Destabilization: The positive charge on the ring pulls electron density, weakening the N-C(Trityl) bond.

-

Cleavage: The trityl cation leaves, and the imidazole returns to aromaticity.

Practical Rule: To maintain the trityl group during workup, ensure the aqueous phase pH remains > 7.0 . To remove it, treat with 10% Acetic Acid or TFA (pH < 2.0).

Purification by HPLC

-

Mobile Phase: Do not use acidic modifiers (e.g., 0.1% TFA) if you intend to isolate the intact trityl compound. Use neutral buffers (Ammonium Acetate, pH 7.5) or basic modifiers (0.1% Triethylamine).

-

Retention Time: The compound is highly lipophilic (LogP > 3.5). Expect late elution on C18 columns.

References

-

Synthesis & Properties of Trityl Imidazoles

- Godefroi, E. F., et al. "N-Tritylimidazoles." Journal of Medicinal Chemistry, vol. 12, no. 5, 1969, pp. 784–791.

- Context: Establishes the synthesis and acid-lability of N-trityl deriv

-

pKa Prediction Methodologies

-

ChemAxon.[1] "pKa Plugin - Physicochemical Property Predictors." ChemAxon Documentation, 2023.

- Context: Algorithms used for the comparative prediction of imidazole deriv

-

-

Analog Data (1-Trityl-1H-imidazole-4-formaldehyde)

- ChemBK. "1-Triphenylmethyl-1H-imidazole-4-formaldehyde Properties.

- Context: Source of the electron-withdrawing analog baseline (pKa 2.28).

-

Titration in Mixed Solvents

- Avdeef, A.

- Context: Authoritative source on Yasuda-Shedlovsky extrapol

Sources

Technical Guide: Solubility Profile & Handling of 2-(1-Trityl-1H-imidazol-4-yl)ethanol

Executive Summary

This guide provides a comprehensive technical analysis of 2-(1-Trityl-1H-imidazol-4-yl)ethanol (CAS: 127607-62-9), a critical intermediate in the synthesis of histamine H3/H4 receptor ligands and imidazole-based APIs.

For researchers and process chemists, the solubility profile of this compound is defined by a "Lipophilic Dominance" mechanism. While the ethanol tail suggests hydrophilicity, the bulky trityl (triphenylmethyl) protecting group drastically shifts the partition coefficient (LogP), rendering the molecule practically insoluble in water but highly soluble in non-polar and chlorinated organic solvents.

Critical Warning: This compound exhibits pseudo-solubility in acidic aqueous media. While it appears to dissolve, this is often accompanied by the cleavage of the acid-labile trityl group, destroying the target intermediate.

Physicochemical Core Identity

| Property | Data | Notes |

| Chemical Name | This compound | |

| CAS Number | 127607-62-9 | |

| Molecular Formula | C₂₄H₂₂N₂O | |

| Molecular Weight | 354.45 g/mol | |

| Predicted LogP | ~4.5 - 5.2 | High Lipophilicity due to Trityl group |

| pKa (Imidazole) | ~6.0 - 7.0 | Weak base (masked by lipophilicity) |

| Appearance | White to Off-white Crystalline Solid |

The "Trityl Effect" on Solubility

To understand the solubility behavior of this molecule, one must understand the competition between its two functional ends:

-

The Hydrophilic Tail: The hydroxyethyl group (-CH₂CH₂OH) and the imidazole ring are inherently polar and water-soluble.

-

The Hydrophobic Shield: The Trityl group consists of three phenyl rings bonded to a central carbon. This group is massive (MW ~243 Da) and acts as a "lipophilic anchor."

Mechanism: The Van der Waals forces and hydrophobic exclusion generated by the trityl group completely overwhelm the hydrogen-bonding potential of the ethanol tail. Consequently, the molecule behaves like a lipid rather than a polar imidazole.

Solubility Data Landscape

The following data categorizes solvent compatibility for synthesis, purification, and analysis.

Table 1: Solubility Profile (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Application Relevance |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary Solvent. Ideal for extraction and reactions. |

| Chlorinated | Chloroform (CDCl₃) | High | Standard solvent for NMR analysis. |

| Polar Aprotic | DMSO / DMF | High | Good for stock solutions; difficult to remove. |

| Polar Protic | Methanol / Ethanol | Moderate to High | Solubility increases significantly with heat. Used for recrystallization.[1][2][3][4] |

| Non-Polar | Toluene | Moderate | Used for hot recrystallization. |

| Non-Polar | Hexanes / Heptane | Insoluble | Used as an anti-solvent to precipitate the product. |

| Aqueous | Water (Neutral pH) | Practically Insoluble | The compound will float or oil out. |

| Aqueous | Water (Acidic pH < 4) | Unstable | DANGER: Dissolves via protonation but triggers deprotection (Trityl cleavage). |

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection, highlighting the critical risks associated with acidic media.

Caption: Decision matrix for solvent selection. Note the critical failure path in acidic aqueous media.

Experimental Protocols

Protocol A: Preparation of Analytical Stock Solution (HPLC)

Context: Preparing samples for purity analysis without degrading the sample.

-

Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH) . Avoid water as the diluent.

-

Concentration: Target 0.5 – 1.0 mg/mL.

-

Procedure:

-

Weigh 5 mg of this compound into a glass vial.

-

Add 5 mL of HPLC-grade Acetonitrile.

-

Sonicate for 30–60 seconds. The solution should be clear and colorless.

-

Note: If using a reverse-phase gradient (Water/ACN), ensure the sample is injected in a high % organic solvent to prevent precipitation in the injector loop.

-

Protocol B: Recrystallization (Purification)

Context: Removing impurities after synthesis.

-

System: Toluene or Ethyl Acetate/Hexane.

-

Method:

-

Dissolve the crude solid in the minimum amount of boiling Toluene (or hot Ethyl Acetate).

-

If insoluble particles remain, filter while hot.

-

Allow the solution to cool slowly to Room Temperature (RT).

-

If crystallization does not initiate, add Hexane (anti-solvent) dropwise until turbidity appears.

-

Cool to 4°C to maximize yield.

-

Filter the white crystals and wash with cold Hexane.

-

Strategic Synthesis: The Deprotection Switch

The solubility profile is most critical during the deprotection step (removing the Trityl group to yield the free imidazole).

The Workflow:

-

Start: Molecule is soluble in DCM (Lipophilic).

-

Reagent: Add Trifluoroacetic Acid (TFA) or dilute HCl.

-

The Switch: The acid cleaves the Trityl group.[5]

-

Byproduct: Triphenylmethanol (Lipophilic).[6]

-

Product: Imidazole-ethanol salt (Hydrophilic/Water Soluble).

-

-

Separation: Add Water and DCM.

-

The Product moves to the Aqueous Layer .

-

The Trityl Byproduct stays in the DCM Layer .

-

This "Phase Switch" is the standard method for purifying the final deprotected amine.

References

-

PubChem. (n.d.).[7] Compound Summary: this compound (CAS 127607-62-9).[8][9] National Library of Medicine. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Trityl group stability and deprotection protocols).

Sources

- 1. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]

- 2. ijrpc.com [ijrpc.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate | C45H44N6O3 | CID 19036118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 127607-62-9|this compound|BLD Pharm [bldpharm.com]

- 9. molcore.com [molcore.com]

Spectroscopic Characterization of 2-(1-Trityl-1H-imidazol-4-yl)ethanol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(1-Trityl-1H-imidazol-4-yl)ethanol, a key intermediate in pharmaceutical synthesis. The imidazole moiety is a prevalent structural feature in many bioactive molecules and pharmaceuticals.[1] Protecting the imidazole nitrogen with a bulky trityl group is a common strategy in multi-step syntheses to prevent unwanted side reactions.[2] A thorough understanding of the spectroscopic characteristics of this intermediate is paramount for reaction monitoring, quality control, and regulatory compliance in drug development.

This document will detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous chemical structures.

Molecular Structure and Key Spectroscopic Features

The structure of this compound combines three distinct chemical environments: the bulky trityl (triphenylmethyl) group, the aromatic imidazole ring, and a flexible ethanol side chain. Each of these components will give rise to characteristic signals in their respective spectra, allowing for a comprehensive structural elucidation.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is expected to show distinct signals for the trityl, imidazole, and ethanol protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Trityl-H (aromatic) | 7.10 - 7.50 | Multiplet | 15H | The fifteen protons of the three phenyl rings of the trityl group are expected to resonate in the aromatic region as a complex multiplet. |

| Imidazole-H2 | ~7.60 | Singlet | 1H | The proton at the C2 position of the imidazole ring is typically the most downfield of the ring protons due to the influence of the two adjacent nitrogen atoms. |

| Imidazole-H5 | ~6.80 | Singlet | 1H | The proton at the C5 position will appear as a singlet. |

| Ethanol-CH₂ (adjacent to Imidazole) | ~2.70 | Triplet | 2H | These methylene protons are adjacent to another methylene group and will therefore appear as a triplet. The attachment to the imidazole ring will cause a downfield shift. |

| Ethanol-CH₂ (adjacent to OH) | ~3.80 | Triplet | 2H | These methylene protons are deshielded by the adjacent electronegative oxygen atom, resulting in a more downfield chemical shift. They will appear as a triplet due to coupling with the other methylene group. |

| Ethanol-OH | Variable (e.g., 1.5 - 4.0) | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and can be exchanged with D₂O.[3] |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the OH proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the trityl group.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16-64 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

D₂O Exchange: To confirm the assignment of the OH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the OH proton will disappear or significantly diminish.[3]

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Trityl-C (quaternary) | ~75 | The quaternary carbon of the trityl group is highly shielded and appears at a characteristic upfield position for a quaternary sp³ carbon attached to three phenyl rings. |

| Trityl-C (aromatic, ipso) | ~144 | The aromatic carbons directly attached to the quaternary trityl carbon. |

| Trityl-C (aromatic, ortho, meta, para) | 127 - 130 | The remaining aromatic carbons of the trityl group will resonate in this typical range. Due to potential symmetry, fewer than 18 signals may be observed for the trityl phenyl rings.[4] |

| Imidazole-C2 | ~138 | The C2 carbon of the imidazole ring is the most downfield due to the two adjacent nitrogen atoms. |

| Imidazole-C4 | ~135 | The substituted C4 carbon of the imidazole ring. |

| Imidazole-C5 | ~120 | The C5 carbon of the imidazole ring is typically the most upfield of the imidazole carbons. |

| Ethanol-CH₂ (adjacent to Imidazole) | ~29 | The methylene carbon attached to the imidazole ring. |

| Ethanol-CH₂ (adjacent to OH) | ~61 | This methylene carbon is deshielded by the electronegative oxygen atom, resulting in a downfield shift into the 50-65 ppm range typical for carbons in an RCH₂OH environment.[5] |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

-

-

Data Processing: Process the FID with an exponential window function. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3600-3200 | O-H stretch (alcohol) | Strong, Broad |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~3000-2850 | C-H stretch (aliphatic) | Medium |

| ~1600, ~1490, ~1450 | C=C stretch (aromatic rings) | Medium to Weak |

| ~1500-1400 | C=N and C=C stretch (imidazole ring) | Medium |

| ~1050 | C-O stretch (primary alcohol) | Strong |

| ~750 and ~700 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

Causality Behind Experimental Choices:

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets due to its simplicity and reproducibility. The broadness of the O-H stretching band is a key diagnostic feature and is due to intermolecular hydrogen bonding.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Number of Scans: Co-adding 16-32 scans is typically sufficient.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₂₄H₂₂N₂O) is expected at m/z = 354.44. However, the molecular ion peak may be weak or absent in EI-MS due to the lability of the trityl group.

-

Major Fragmentation Peaks:

-

m/z = 243: This is expected to be the base peak and corresponds to the highly stable trityl cation ([C(C₆H₅)₃]⁺). The formation of this cation is a characteristic fragmentation pathway for trityl-containing compounds.[6]

-

m/z = 111: This peak would correspond to the [M - C(C₆H₅)₃]⁺ fragment, which is the 2-(1H-imidazol-4-yl)ethanol radical cation.

-

m/z = 81: A potential fragment arising from the cleavage of the ethanol side chain from the imidazole ring.

-

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a self-validating framework for acquiring high-quality spectroscopic data, ensuring scientific integrity and trustworthiness in the analytical process.

References

-

ResearchGate. (n.d.). ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

- Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.

-

Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts for tritylphosphonates 1 and 2 in solution at 298 K. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethanol analysis interpretation. Retrieved from [Link]

-

Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved from [Link]

-

ChemistNate. (2020, September 2). Draw the ¹H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry.

-

ResearchGate. (n.d.). Changes of ¹H NMR spectra of 2.7 × 10⁻³ mol dm⁻³ trityl benzoate.... Retrieved from [Link]

-

Thieme. (n.d.). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. diva-portal.org [diva-portal.org]

- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H NMR of 2-(1-Trityl-1H-imidazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(1-Trityl-1H-imidazol-4-yl)ethanol, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this document is crafted to deliver not just data, but a deeper understanding of the spectral features, the rationale behind the experimental setup, and the interpretation of the results, ensuring both scientific integrity and practical applicability.

Molecular Structure and Proton Environments

A thorough understanding of the ¹H NMR spectrum begins with a clear visualization of the molecule's structure and the distinct chemical environments of its protons.

Figure 1. Molecular structure of this compound.

The molecule possesses several distinct proton environments:

-

Imidazole Ring Protons: Two aromatic protons on the imidazole ring (at positions C2 and C5).

-

Trityl Group Protons: Fifteen aromatic protons distributed across the three phenyl rings of the bulky trityl protecting group.

-

Ethanol Side Chain Protons: Two methylene groups (-CH₂-) and one hydroxyl (-OH) proton.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds and established chemical shift principles, the following ¹H NMR data is predicted for this compound in deuterated chloroform (CDCl₃) at 400 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Trityl-H | 7.10 - 7.40 | Multiplet | 15H | - |

| Imidazole C2-H | ~7.50 | Singlet | 1H | - |

| Imidazole C5-H | ~6.80 | Singlet | 1H | - |

| -CH₂-OH | ~3.80 | Triplet | 2H | ~5.5 |

| Imidazole-CH₂- | ~2.75 | Triplet | 2H | ~5.5 |

| -OH | Variable (e.g., 1.5-2.5) | Broad Singlet | 1H | - |

Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.

Figure 2. Recommended workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound. The purity of the sample is crucial, and any known impurities from the synthesis should be noted. A common synthetic route involves the reduction of (1-Trityl-1H-imidazol-4-yl)acetic acid, so residual starting material or reducing agents should be considered.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for this compound, offering good solubility and a clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 400 MHz instrument is recommended for good signal dispersion).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A typical acquisition may involve 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Integrate the area under each peak to determine the relative number of protons.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Spectral Interpretation and Rationale

A detailed analysis of the predicted spectrum provides significant structural information:

-

Aromatic Region (δ 7.10 - 7.50 ppm):

-

The fifteen protons of the three phenyl rings of the trityl group are expected to appear as a complex, overlapping multiplet in the region of δ 7.10-7.40 ppm. The sheer number of protons and their similar chemical environments lead to this characteristic broad signal.

-

The imidazole C2-H proton is anticipated to be the most downfield of the imidazole protons, appearing as a singlet around δ 7.50 ppm. Its position is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.

-

The imidazole C5-H proton will also be a singlet, predicted to be around δ 6.80 ppm. The trityl group at the N1 position will influence the shielding of this proton.

-

-

Aliphatic Region (δ 2.75 - 3.80 ppm):

-

The methylene protons adjacent to the imidazole ring (Imidazole-CH₂-) are expected to resonate as a triplet around δ 2.75 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene group of the ethanol side chain.

-

The methylene protons adjacent to the hydroxyl group (-CH₂-OH) will appear as a triplet at a more downfield position, around δ 3.80 ppm, due to the deshielding effect of the electronegative oxygen atom. The coupling with the neighboring methylene group will result in a triplet. The expected coupling constant (J) for both triplets is approximately 5.5 Hz.

-

-

Hydroxyl Proton:

-

The chemical shift of the hydroxyl proton (-OH) is highly variable and dependent on factors such as concentration, temperature, and solvent. It will typically appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O.

-

Potential Impurities and Their Spectral Signatures

During the synthesis of this compound, several impurities may be present and can be identified in the ¹H NMR spectrum:

-

Residual Solvents: Common solvents used in synthesis and purification, such as diethyl ether, ethyl acetate, or hexane, may be present. Their characteristic chemical shifts should be checked against standard reference tables.

-

Starting Material: If the synthesis involves the reduction of (1-Trityl-1H-imidazol-4-yl)acetic acid, the presence of this starting material would be indicated by a singlet for the methylene protons adjacent to the carboxylic acid group, typically around δ 3.7 ppm, and the absence of the characteristic triplet pattern of the ethanol side chain.

-

Triphenylmethanol: Hydrolysis of the trityl group can lead to the formation of triphenylmethanol. This would be observed as a sharp singlet for the hydroxyl proton and a characteristic multiplet for the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the expected chemical shifts, multiplicities, and integration of each proton signal, researchers can confidently verify the structure of this important synthetic intermediate. Adherence to a robust experimental protocol ensures the acquisition of high-quality data, while a thorough understanding of potential impurities aids in the assessment of sample purity. This guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate structural elucidation of novel compounds.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. [Link]

- US Patent US8835646B2, "Organic compounds," assigned to Novartis AG. This patent describes the synthesis of related compounds and mentions 2-(1-Trityl-1H-imidazol-4-yl)

-

PubChem. Compound Summary for CID 382182, (1-(triphenylmethyl)-1H-imidazol-4-yl)methanol. [Link]

An In-Depth Technical Guide to the Mass Spectrum of 2-(1-Trityl-1H-imidazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Mass Spectrometry in Characterizing Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the precise characterization of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the elucidation of chemical structures, the identification of impurities, and the quantification of analytes.[1] This guide provides a detailed examination of the expected mass spectrum of 2-(1-Trityl-1H-imidazol-4-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical agents. Understanding the mass spectrometric behavior of this molecule is crucial for ensuring its identity, purity, and stability throughout the manufacturing process.

This document will delve into the theoretical underpinnings of the ionization and fragmentation of this compound, providing a predictive analysis of its mass spectrum. We will explore the experimental parameters necessary for obtaining a high-quality spectrum and interpret the anticipated fragmentation patterns based on fundamental principles of organic mass spectrometry.

Molecular Profile: this compound

Before delving into the mass spectrum, it is essential to understand the key features of the molecule .

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C24H22N2O | [2] |

| Molecular Weight | 354.44 g/mol | [2] |

| CAS Number | 127607-62-9 | [2] |

The structure of this compound is characterized by three key moieties: a bulky trityl (triphenylmethyl) protecting group, a central imidazole ring, and an ethanol side chain. The interplay of these functional groups dictates the molecule's fragmentation behavior in the mass spectrometer.

Acquiring the Mass Spectrum: Experimental Protocol

To obtain a reliable mass spectrum of this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended. ESI is particularly well-suited for polar, non-volatile, and thermally fragile molecules, making it a standard method in the biopharmaceutical industry.[3]

Step-by-Step ESI-MS Protocol

-

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[4]

-

From this stock solution, prepare a dilute solution of approximately 10 µg/mL in a solvent system compatible with ESI-MS, typically a mixture of water, methanol, or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[5]

-

Ensure the final solution is free of particulate matter by filtration if necessary. High concentrations of inorganic salts should be avoided as they are incompatible with ESI.[5]

-

-

Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to ensure accurate mass measurements.

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the analyte from any potential impurities.

-

Operate the ESI source in positive ion mode. The basic nitrogen atoms in the imidazole ring are readily protonated, leading to the formation of the protonated molecule [M+H]+.

-

The transfer of ions from the solution to the gas phase in ESI involves the dispersal of a fine spray of charged droplets, followed by solvent evaporation and ion ejection.[6]

-

-

Mass Analysis and Fragmentation (MS/MS):

-

Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion, which is expected at an m/z of approximately 355.45 (C24H23N2O+).

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID). In this process, the selected ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to fragment.

-

The resulting fragment ions are then mass-analyzed to produce the MS/MS spectrum.

-

Predicted Mass Spectrum and Fragmentation Analysis

The fragmentation of the protonated molecule of this compound is governed by the relative stabilities of the resulting fragment ions. The most probable cleavage is the one that leaves the positive charge on the fragment with the lowest ionization energy, a principle known as Stevenson's Rule.[7]

The Dominant Fragmentation Pathway: Formation of the Trityl Cation

The most prominent feature in the mass spectrum of this compound is expected to be the formation of the trityl cation (C(C6H5)3+). The trityl group is known for its exceptional stability as a cation due to the extensive resonance delocalization of the positive charge across the three phenyl rings.[8] This stability makes the cleavage of the bond between the trityl group and the imidazole nitrogen a highly favored fragmentation pathway.

-

[M+H]+ → [C(C6H5)3]+ + 2-(1H-imidazol-4-yl)ethanol

-

Protonated Molecule [M+H]+: m/z ≈ 355.18

-

Trityl Cation: m/z ≈ 243.12

-

This fragmentation will likely result in the trityl cation being the base peak (the most intense peak) in the MS/MS spectrum.[9] The high desorption properties and stability of trityl cations make them valuable in mass spectrometry.[8]

Diagram of the Primary Fragmentation Pathway

Caption: Primary fragmentation of protonated this compound.

Fragmentation of the Imidazole-Ethanol Side Chain

Further fragmentation can occur from the remaining portion of the molecule or from less favored initial cleavages. The fragmentation of the 2-(1H-imidazol-4-yl)ethanol portion would be expected to follow patterns characteristic of alcohols and imidazole-containing compounds.

-

Loss of Water: Alcohols often exhibit a neutral loss of water (18 Da) from the molecular ion or fragment ions.[2]

-

[M+H]+ - H2O: m/z ≈ 337.17

-

-

Cleavage of the Ethanol Side Chain: Cleavage of the C-C bond in the ethanol side chain can lead to several fragments. The fragmentation of 2-phenylethanol, a similar structure, shows a prominent peak at m/z 91, which can be a useful reference.[10]

-

Formation of a benzylic-type cation: Cleavage of the bond between the CH2 groups of the ethanol side chain could lead to a fragment containing the imidazole ring and a CH2 group.

-

Loss of the ethanol side chain: Cleavage of the bond between the imidazole ring and the ethanol side chain.

-

-

Imidazole Ring Fragmentation: The imidazole ring itself is relatively stable. Fragmentation of the ring is less common but can involve the loss of small neutral molecules.[7]

Summary of Expected Fragment Ions

The following table summarizes the predicted major fragment ions in the ESI-MS/MS spectrum of this compound.

| m/z (approx.) | Ion Formula | Description |

| 355.18 | [C24H23N2O]+ | Protonated Molecular Ion ([M+H]+) |

| 337.17 | [C24H21N2]+ | Loss of water from the molecular ion |

| 243.12 | [C19H15]+ | Trityl Cation (Expected Base Peak) |

Validation and Trustworthiness of the Analysis

The interpretation of a mass spectrum is a deductive process based on established chemical principles. The predictions made in this guide are grounded in:

-

Fundamental Fragmentation Rules: Such as the favorability of forming stable carbocations.[11]

-

Empirical Data from Similar Structures: The known behavior of trityl groups and related alcohol-containing compounds provides a strong basis for these predictions.

-

Authoritative Sources: The principles cited are well-established in the field of mass spectrometry.

For a definitive confirmation of these fragmentation pathways, experimental verification using a high-resolution tandem mass spectrometer is essential. The validation of a qualitative mass spectrometry method involves demonstrating its fitness for purpose under real-world conditions.

Conclusion

The mass spectrum of this compound is predicted to be dominated by the highly stable trityl cation at m/z 243.12, which will likely be the base peak. The protonated molecular ion at m/z 355.18 should also be observable under soft ionization conditions like ESI. Other minor fragments resulting from the loss of water and cleavage of the ethanol side chain may also be present. This detailed analysis provides a robust framework for researchers and drug development professionals to confidently identify and characterize this important pharmaceutical intermediate, ensuring the quality and integrity of the drug development pipeline.

References

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SK pharmteco. Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. [Link]

-

Sisu@UT. LC-MS method validation. QC and QA. [Link]

-

University of Leipzig. Obtaining the required mass spectra. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Drug Development & Delivery. Mass Spectrometry Applications for Drug Discovery and Development. [Link]

-

Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

CASSS. Qualification and Validation of MS Methods. [Link]

-

NIH PubMed Central. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

-

Glen Research. Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP006570. [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

Eurachem. LC-MS method validation. QC and QA. [Link]

-

ResearchGate. Qualitative threshold method validation and uncertainty evaluation: a theoretical framework and application to a 40 analytes LC‐MS/MS method. [Link]

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Link]

-

University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

NIH PubMed Central. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. [Link]

-

De Gruyter. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

University of Leipzig. Obtaining the required mass spectra. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

YouTube. Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry. [Link]

-

YouTube. Fragmentation in mass spectrometry. [Link]

-